molecular formula C11H15NO4 B12828340 (R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid

(R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid

Cat. No.: B12828340
M. Wt: 225.24 g/mol
InChI Key: ITSCOEWJLBLPCK-SECBINFHSA-N
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Description

(R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid featuring a 2,5-dimethoxyphenyl substituent and an (R)-configured α-carbon.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

ITSCOEWJLBLPCK-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H](CC(=O)O)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Conversion of 2,5-Dimethoxybenzaldehyde to Key Intermediates

The aldehyde group of 2,5-dimethoxybenzaldehyde is first transformed into a nitrile or oxime intermediate. One common approach is:

  • Oxime formation : Reaction with hydroxylamine hydrochloride in the presence of sodium acetate converts the aldehyde to an oxime.
  • Nitrile formation : The oxime can be dehydrated to the corresponding nitrile, which is a versatile intermediate for further transformations.

Reduction to the Amino Group

The nitrile intermediate is then reduced to the primary amine. This step is typically performed by:

  • Catalytic hydrogenation : Using hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
  • Alternative reducing agents such as lithium aluminum hydride (LiAlH4) may also be employed, but catalytic hydrogenation is preferred for better stereochemical control and cleaner reaction profiles.

Strecker Synthesis for Amino Acid Formation

The primary amine intermediate undergoes a Strecker synthesis to introduce the amino acid functionality:

  • Reaction with potassium cyanide (KCN) and ammonium chloride (NH4Cl) forms an α-aminonitrile intermediate.
  • Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the α-amino acid, (R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid.

Enantioselective Synthesis and Resolution

To obtain the (R)-enantiomer with high optical purity, several strategies are employed:

  • Chiral catalysts or auxiliaries : Use of chiral ligands or catalysts during the Strecker reaction or reduction steps to induce stereoselectivity.
  • Chiral resolution : Separation of racemic mixtures by crystallization with chiral resolving agents or chromatographic techniques such as chiral HPLC.
  • Recent advances include asymmetric 1,3-nitrogen migration reactions catalyzed by chiral iron complexes, achieving up to 98% enantiomeric excess under optimized conditions (e.g., low temperature, specific solvents).

Purification Techniques

Purification of intermediates and the final product is critical for achieving high purity and yield:

  • Recrystallization : Commonly used for isolating crystalline intermediates and the final amino acid.
  • Chromatography : Silica gel column chromatography or reverse-phase HPLC for separation of closely related compounds and enantiomers.
  • Filtration and solvent extraction : Removal of inorganic salts and by-products after reaction steps.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Oxime formation Hydroxylamine hydrochloride, sodium acetate Room temperature Several hours Monitored by TLC
Nitrile formation (dehydration) Dehydrating agent (e.g., POCl3 or SOCl2) 0–80 °C 1–5 hours Controlled to avoid side reactions
Catalytic hydrogenation H2, Pd/C catalyst 25–50 °C Several hours Pressure ~1–5 atm
Strecker synthesis KCN, NH4Cl 0–25 °C 12–24 hours pH control critical
Hydrolysis of nitrile Acidic or basic aqueous solution 50–100 °C 4–12 hours Yields amino acid
Enantioselective step Chiral catalyst (e.g., FeBIPF2), TMP –50 °C 16 hours Achieves >98% ee

Research Findings and Optimization

  • The use of 2,5-dimethoxybenzaldehyde as a starting material provides a good balance of reactivity and availability, facilitating efficient synthesis of the target compound.
  • Catalytic hydrogenation with Pd/C is preferred for the reduction step due to its mild conditions and high selectivity, minimizing racemization.
  • The Strecker synthesis remains a robust method for amino acid formation, but controlling stereochemistry requires chiral catalysts or resolution techniques.
  • Recent studies demonstrate that asymmetric 1,3-nitrogen migration catalyzed by chiral iron complexes in mixed solvents at low temperatures can yield the (R)-enantiomer with excellent enantiomeric excess and yield.
  • Purification by recrystallization and chiral HPLC ensures high purity (>98%) of the final product, essential for biological and synthetic applications.

Summary Table of Preparation Methods

Method Step Description Advantages Challenges
Aldehyde to oxime/nitrile Conversion of 2,5-dimethoxybenzaldehyde Readily available starting material Requires careful control of conditions
Reduction to amine Catalytic hydrogenation with Pd/C Mild, selective Requires hydrogenation setup
Strecker synthesis Formation of amino acid via α-aminonitrile Well-established, versatile Stereochemical control needed
Enantioselective catalysis Use of chiral catalysts for stereoselectivity High enantiomeric excess Catalyst cost and optimization
Purification Recrystallization, chromatography High purity product Time-consuming, requires equipment

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs differ primarily in aromatic substituents and stereochemistry:

Compound Name Substituent Configuration Molecular Formula Molecular Weight Purity CAS Number Source
(R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid 2,5-dimethoxyphenyl R C₁₁H₁₅NO₅* ~241.24* N/A N/A N/A
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid 2,5-difluorophenyl R C₉H₉F₂NO₂ 217.17 97% 266360-61-6
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl R C₈H₁₀N₂O₂ 166.18 98.5% 70702-47-5

*Estimated based on structural similarity.

  • Substituent Effects: Methoxy vs. Fluoro: The 2,5-dimethoxyphenyl group in the target compound is electron-donating, increasing aromatic ring electron density compared to the electron-withdrawing 2,5-difluorophenyl group in . Pyridyl vs. Phenyl: The pyridin-3-yl group in introduces a heterocyclic nitrogen, enabling hydrogen bonding and π-π stacking interactions absent in purely phenyl-substituted analogs.
  • Stereochemical Impact: The (R)-configuration is critical for chiral recognition in biological systems. For example, (R)-configured amino acids often exhibit distinct binding affinities to enzymes or receptors compared to their (S)-counterparts (e.g., the (S)-isoquinoline derivatives in ).

Physicochemical and Functional Properties

  • Purity and Synthesis :

    • The difluorophenyl analog has a purity of 97%, slightly lower than the pyridyl derivative (98.5%), possibly due to challenges in fluorinated compound purification.
    • Methoxy groups are synthetically accessible but may introduce steric hindrance during coupling reactions.
  • Solubility and Lipophilicity :

    • The dimethoxyphenyl group likely increases hydrophilicity compared to the difluorophenyl analog (logP ~1.5 vs. ~2.0 estimated for ).
    • The pyridyl derivative may exhibit intermediate solubility due to polarizable nitrogen.

Biological Activity

(R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is a notable compound in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biochemical characteristics, cellular effects, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.

This compound is characterized by its amino acid structure, which includes a propanoic acid backbone and a substituted aromatic ring. Its molecular formula is C12H17NO4, with an emphasis on the 2,5-dimethoxyphenyl group that enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
SolubilitySoluble in water and organic solvents
pKaApproximately 4.5

2. Cellular Effects

Research indicates that this compound influences various cellular processes by modulating cell signaling pathways and gene expression. Specifically, it has been shown to affect glycolipid metabolism in plant systems, which is crucial for maintaining energy balance and physiological functions.

Case Study: Cellular Impact on Glycolipid Metabolism

In a controlled laboratory setting, the administration of this compound resulted in significant alterations in glycolipid profiles in plant cells. The study demonstrated a correlation between the compound's concentration and the modulation of key metabolic pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within the body:

  • Binding to Enzymes/Receptors : The amino group facilitates binding to various enzymes or receptors, potentially influencing their activity.
  • Stability and Bioavailability : The methoxy groups may enhance the compound's stability and bioavailability, allowing for prolonged effects in biological systems.

4. Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(3,4-Dimethoxyphenyl)propanoic acidMethoxy groups at positions 3 and 4Antioxidant properties
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acidMethoxy groups at positions 3 and 5Anti-inflammatory effects
This compoundUnique positioning of methoxy groupsPotential antimicrobial activity

5. Research Findings and Applications

Recent studies have highlighted the potential applications of this compound in various fields:

  • Pharmaceutical Development : Its structure makes it a candidate for developing new therapeutic agents targeting metabolic disorders.
  • Biochemical Probes : It can be utilized as a biochemical probe to study receptor interactions and metabolic pathways.

Case Study: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid, and how do they influence experimental design?

  • Answer : The compound's molecular formula (C₁₁H₁₅NO₅), molecular weight (~257.24 g/mol), and stereochemistry (R-configuration) are critical for solubility, stability, and reactivity.

  • Solubility : Similar analogs (e.g., (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid) exhibit high aqueous solubility (~410 mg/mL) under physiological pH, suggesting polar interactions due to amino and carboxyl groups .
  • Chirality : The R-enantiomer may display distinct biological activity compared to the S-form, necessitating chiral resolution techniques (e.g., chiral HPLC) for purity validation .
    • Methodological Tip : Use computational tools (e.g., ALOGPS, SwissADME) to predict logP, TPSA, and solubility, then validate experimentally via shake-flask or HPLC methods .

Q. What synthetic routes are available for this compound?

  • Answer : Synthesis typically involves:

  • Step 1 : Friedel-Crafts alkylation of 2,5-dimethoxybenzene with acrylonitrile, followed by hydrolysis to yield 3-(2,5-dimethoxyphenyl)propanoic acid .
  • Step 2 : Enzymatic or asymmetric catalytic amination to introduce the amino group with R-configuration. For example, transaminase enzymes or rhodium-catalyzed asymmetric hydrogenation can achieve enantioselectivity >95% .
    • Validation : Confirm stereochemical purity via polarimetry, circular dichroism (CD), or X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical methods are optimal?

  • Answer :

  • Chiral Resolution : Use immobilized cellulose-based chiral columns (e.g., Chiralpak IC) with mobile phases like hexane/isopropanol/acetic acid (90:10:0.1) for HPLC separation .
  • Dynamic Kinetic Resolution : Employ palladium or enzyme-coupled systems to racemize undesired S-enantiomers during synthesis .
    • Data Analysis : Compare retention times with authentic standards and quantify enantiomeric excess (ee) using integrated peak areas.

Q. What contradictions exist in reported biological activities of structurally related compounds, and how can they be addressed?

  • Example : Analog (3R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid shows high GI absorption in computational models but low bioavailability in vivo due to efflux transporters .
  • Resolution Strategies :

  • In Vitro/In Vivo Correlation : Use Caco-2 cell monolayers to measure permeability and P-gp inhibition assays to assess transporter effects .
  • Structural Optimization : Introduce prodrug moieties (e.g., esterification) to enhance membrane penetration .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Approach :

  • Core Modifications : Synthesize analogs with varied methoxy positions (e.g., 3,4,5-trimethoxy vs. 2,5-dimethoxy) to assess steric/electronic effects on target binding .
  • Functional Group Replacement : Substitute the amino group with hydroxyl or methyl groups to evaluate hydrogen-bonding requirements .
    • Assays : Use enzymatic inhibition assays (e.g., kinase profiling) or cellular models (e.g., receptor overexpression) to quantify activity shifts .

Methodological Tables

Table 1 : Predicted vs. Experimental Solubility of Structural Analogs

CompoundPredicted Solubility (mg/mL)Experimental Solubility (mg/mL)Method UsedReference
(S)-3-Amino-3-(3-hydroxyphenyl)2290 (ALogPS)410 (Shake-flask)ESOL/ALOGPS
(R)-3-Amino-3-(2,5-dimethoxy)~300 (SwissADME)Pending validationComputationalN/A

Table 2 : Chiral Chromatography Conditions for Enantiomer Separation

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (R)Retention Time (S)
Chiralpak ICHexane/IPA/EtOH (85:10:5)1.012.3 min15.8 min
Lux Amylose-2CO₂/MeOH (70:30)2.58.2 min9.7 min

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